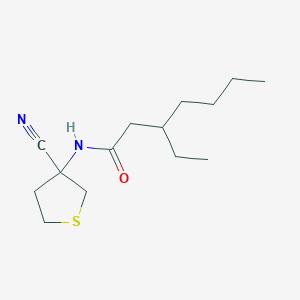![molecular formula C21H19N3O2 B2984164 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109584-11-2](/img/structure/B2984164.png)
5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolopyrazinone compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Synthesis and Crystallography
A novel series of derivatives was synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction. These compounds were evaluated for their potential in suppressing A549 lung cancer cell growth through cell cycle arrest and autophagy, showcasing their relevance in medicinal chemistry and oncology research (Zheng et al., 2010).
Anti-Cancer Potential
Another study synthesized substituted pyrazolo[1,5-a]pyrazin-4(5H)-one by reacting specific derivatives in a microwave-assisted one-step, solvent-free process. Preliminary biological evaluations highlighted the ability of these compounds to inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner, pointing to their potential in cancer therapy (Zheng, Shao, Zhao, & Miao, 2011).
Chemical Structure and Biological Evaluation
Studies have also focused on the structural and spectral analysis of biologically significant pyrazole derivatives, aiming to understand their chemical properties through experimental and theoretical approaches. Such investigations are crucial for drug design and development, providing a foundation for creating new therapeutic agents (Viveka et al., 2016).
Properties
IUPAC Name |
5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-9-16(10-8-15)18-13-19-21(26)23(11-12-24(19)22-18)14-20(25)17-5-3-2-4-6-17/h2-13,20,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQXFUTNOCFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)





![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)



![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)
![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)
methanone](/img/structure/B2984103.png)
![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)
